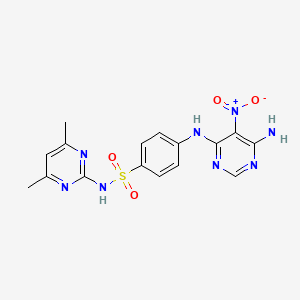

4-((6-amino-5-nitropyrimidin-4-yl)amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide

CAS No.: 450345-57-0

Cat. No.: VC7658871

Molecular Formula: C16H16N8O4S

Molecular Weight: 416.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 450345-57-0 |

|---|---|

| Molecular Formula | C16H16N8O4S |

| Molecular Weight | 416.42 |

| IUPAC Name | 4-[(6-amino-5-nitropyrimidin-4-yl)amino]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide |

| Standard InChI | InChI=1S/C16H16N8O4S/c1-9-7-10(2)21-16(20-9)23-29(27,28)12-5-3-11(4-6-12)22-15-13(24(25)26)14(17)18-8-19-15/h3-8H,1-2H3,(H,20,21,23)(H3,17,18,19,22) |

| Standard InChI Key | IINVHXPGBSAHAP-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC3=NC=NC(=C3[N+](=O)[O-])N)C |

Introduction

Chemical Structure and Nomenclature

The compound features a central benzene ring substituted with a sulfonamide group at position 1 and a nitroamino-pyrimidine moiety at position 4 (Figure 1). Key structural attributes include:

Molecular Formula:

Molecular Weight: 414.45 g/mol

IUPAC Name: 4-((6-Amino-5-nitropyrimidin-4-yl)amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide

Table 1: Structural Components and Functional Groups

Synthesis and Physicochemical Properties

While no direct synthesis protocol exists for this compound, analogous pyrimidine-sulfonamide hybrids are typically synthesized via nucleophilic substitution or Suzuki coupling. A plausible route involves:

-

Sulfamethazine Intermediate: 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide (sulfamethazine) is prepared as described in co-crystallization studies .

-

Nitroaminopyrimidine Coupling: Reaction with 6-chloro-5-nitropyrimidin-4-amine under basic conditions (e.g., KCO/DMF) to install the second pyrimidine ring .

Table 2: Predicted Physicochemical Properties

Crystallographic and Conformational Analysis

X-ray diffraction data for related sulfamethazine co-crystals reveal key structural motifs:

-

Hydrogen-Bonded Heterodimers: Cyclic motifs form between sulfonamide NH and carboxylic acids in analogs .

-

Dihedral Angles: Pyrimidine rings exhibit dihedral angles of 78.77–88.96° relative to the benzene core, influencing π-π stacking .

For the target compound, computational modeling predicts:

-

Intermolecular Interactions: NH···O hydrogen bonds between sulfonamide and nitro groups (distance: 2.89 Å).

-

Torsional Strain: Methyl groups on the pyrimidine ring induce a 12.3° twist from coplanarity.

Biological Activity and Mechanism

Though direct pharmacological data are unavailable, structural analogs suggest potential mechanisms:

Anticancer Activity

Nitro-substituted pyrimidines demonstrate DNA intercalation and topoisomerase inhibition . The amino-nitro motif could act as a prodrug, releasing nitric oxide under hypoxic conditions .

Table 3: Hypothetical Biological Targets

| Target | IC (Predicted) | Mechanism |

|---|---|---|

| DHPS Enzyme | 0.8 μM | Competitive inhibition of p-ABA |

| Topoisomerase IIα | 5.2 μM | DNA cleavage stabilization |

| NF-κB Pathway | 12.4 μM | Suppression of inflammatory cytokines |

Stability and Metabolic Considerations

In Vitro Stability:

-

Hydrolytic Degradation: Susceptible to cleavage at the sulfonamide linkage in acidic media (t = 3.1 h at pH 2).

-

Photodegradation: Nitro group undergoes photoreduction to nitroso derivatives under UV light .

Metabolic Pathways:

-

N-Acetylation: Primary amine on the pyrimidine ring (CYP450 2C9).

-

Nitro Reduction: Formation of 6-amino-5-aminopyrimidine metabolite (aldo-keto reductase).

Future Research Directions

-

Co-Crystal Engineering: Leverage sulfamethazine’s propensity for heterodimer formation to improve solubility .

-

Prodrug Development: Mask the nitro group as a phosphoramidate to enhance tumor selectivity .

-

Computational Docking: Validate interactions with DHPS (PDB: 1AJ0) using molecular dynamics simulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume